molecular formula C26H27FN2O3 B248530 {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE

Cat. No.: B248530
M. Wt: 434.5 g/mol
InChI Key: JACNKBQUWGZYHN-UHFFFAOYSA-N
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Description

The compound {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE is a complex organic molecule that features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a fluorophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-benzyloxy-3-methoxybenzaldehyde through the Vilsmeier-Haack reaction, which involves the reaction of 4-benzyloxy-3-methoxyphenol with N,N-dimethylformamide and phosphorus oxychloride . This intermediate is then reacted with piperazine and 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-benzyloxy-3-methoxybenzoic acid , while reduction of the carbonyl group can produce {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL .

Scientific Research Applications

{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials, including those used in electronics and photonics.

Mechanism of Action

The mechanism by which {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE exerts its effects depends on its interaction with molecular targets. The piperazine ring and the fluorophenyl group are known to interact with various biological receptors, potentially modulating their activity. The benzyloxy-methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyloxy-3-methoxybenzaldehyde
  • 4-benzyloxy-3-methoxybenzoic acid
  • {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL

Uniqueness

The uniqueness of {4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a fluorophenyl methanone group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27FN2O3/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-28-13-15-29(16-14-28)26(30)22-8-10-23(27)11-9-22/h2-12,17H,13-16,18-19H2,1H3

InChI Key

JACNKBQUWGZYHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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